A Technical Guide to 6-Isocyanato-1-methyl-1H-indole: Structure, Properties, and Synthetic Utility
A Technical Guide to 6-Isocyanato-1-methyl-1H-indole: Structure, Properties, and Synthetic Utility
Executive Summary: This guide provides a comprehensive technical overview of 6-isocyanato-1-methyl-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By combining a stable, biologically relevant 1-methylindole core with a highly reactive isocyanate functional group, this molecule serves as a versatile building block for the synthesis of diverse compound libraries. We will delve into its chemical structure, physicochemical properties, characteristic reactivity, a proposed synthetic protocol, and critical safety considerations. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
The Indole Scaffold: A Privileged Structure in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature, from the essential amino acid tryptophan to neurotransmitters like serotonin, highlights its fundamental role in biological processes.[1] This inherent bio-compatibility, coupled with its unique electronic properties and hydrogen-bonding capabilities, makes the indole scaffold a "privileged" structure in drug design.[2]
The versatility of the indole framework has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The ability to functionalize the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a reactive handle, such as an isocyanate group, is a powerful strategy for rapidly generating molecular diversity. The isocyanate is highly electrophilic and readily reacts with nucleophiles, providing a direct route to key pharmacophores like ureas and carbamates, which are themselves prevalent in many active pharmaceutical ingredients.[3][4]
Core Compound Analysis: 6-Isocyanato-1-methyl-1H-indole
Chemical Structure and Identification
6-Isocyanato-1-methyl-1H-indole (CAS Number: 898289-03-7) is characterized by an isocyanate moiety (-N=C=O) attached to the 6-position of the 1-methylindole core. The methylation at the N1 position of the indole ring blocks the most acidic proton, preventing N-functionalization and directing reactivity, which can be a desirable feature in multi-step syntheses.[5]
| Identifier | Value | Source |
| IUPAC Name | 6-isocyanato-1-methyl-1H-indole | [] |
| CAS Number | 898289-03-7 | [][7] |
| Molecular Formula | C₁₀H₈N₂O | [] |
| Molecular Weight | 172.18 g/mol | [4] |
| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)N=C=O | [] |
| InChI Key | NNPKUXMSIKSIDR-UHFFFAOYSA-N | [] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 6-isocyanato-1-methyl-1H-indole is not extensively published. However, properties can be inferred from related structures and general chemical principles. The compound is expected to be a solid at room temperature and sensitive to moisture due to the reactivity of the isocyanate group.[8]
| Property | Value / Expected Characteristics | Source / Rationale |
| Physical State | Solid. | Based on analogous substituted indoles. |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, Dichloromethane). Reacts with protic solvents (water, alcohols). | [8] |
| Stability | Moisture and air-sensitive. Stable under inert, dry conditions, preferably refrigerated. | [8][9] |
| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate (-N=C=O) stretch is expected around 2250-2275 cm⁻¹. | General IR spectroscopy principles. |
A noteworthy study on the closely related compound, 6-isocyano-1-methyl-1H-indole (6ICMI), which possesses an isonitrile (-NC) group instead of an isocyanate (-NCO), provides valuable spectroscopic insights.[10] Using FTIR spectroscopy, the isonitrile stretching frequency was found to be highly sensitive to the solvent environment, suggesting its potential use as an infrared probe for local environments.[10] While not identical, this highlights the sensitivity of functional groups at the 6-position of the indole ring to their surroundings, a property that could be relevant for 6-isocyanato-1-methyl-1H-indole in biophysical studies.
Reactivity and Synthetic Potential
The synthetic utility of 6-isocyanato-1-methyl-1H-indole is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This makes it an excellent substrate for nucleophilic addition reactions.
Reaction with Nucleophiles: Gateway to Ureas and Carbamates
The primary reactions of isocyanates involve the addition of nucleophiles across the C=N bond. This provides a straightforward and high-yielding pathway to two important classes of compounds in drug discovery:
-
Reaction with Amines: Primary and secondary amines react readily to form substituted ureas.
-
Reaction with Alcohols: Alcohols react to form carbamates (urethanes).
These reactions are typically performed in aprotic solvents and often do not require a catalyst. The resulting urea and carbamate linkages are stable and serve as excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets.[3]
Caption: Reaction pathways of 6-isocyanato-1-methyl-1H-indole.
Influence of the 1-Methylindole Core
While the isocyanate group is the primary site of reactivity, the indole nucleus itself can be functionalized. Studies on the amidation of N-methylindole with various isocyanates have shown that, in the presence of specific borane Lewis acid catalysts like B(C₆F₅)₃, selective C-H amidation can occur at the C3 position.[5][11] This demonstrates an alternative reactivity pattern where the indole core, rather than the isocyanate, acts as the nucleophile. This orthogonal reactivity could be exploited in complex synthetic strategies, allowing for sequential functionalization at different sites of the molecule.
Proposed Synthetic Workflow
While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for researchers. A robust and common method for preparing aryl isocyanates is the phosgenation of the corresponding primary amine.
Protocol 4.1: Synthesis of 6-Isocyanato-1-methyl-1H-indole from 6-Amino-1-methyl-1H-indole
This protocol is a generalized procedure based on established chemical transformations and should be performed with rigorous safety precautions, particularly concerning the use of phosgene or its equivalents.
Expertise & Causality: The choice of a phosgene equivalent like triphosgene is a common laboratory practice to avoid handling gaseous phosgene. The reaction requires a non-nucleophilic base to neutralize the HCl byproduct without competing in the reaction. An inert atmosphere is critical to prevent the premature hydrolysis of the isocyanate product.
Reagents & Materials:
-
6-Amino-1-methyl-1H-indole
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., toluene or ethyl acetate)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. Maintain the system under a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Preparation: In the flask, dissolve 6-Amino-1-methyl-1H-indole (1.0 eq) in anhydrous toluene. In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene. Caution: Triphosgene is toxic and decomposes to phosgene. Handle with extreme care in a certified chemical fume hood.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30-60 minutes. After the addition is complete, add the non-nucleophilic base (approx. 3.0 eq) dropwise.
-
Monitoring: Allow the reaction to slowly warm to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the hydrochloride salt of the base.
-
Purification: Carefully concentrate the filtrate under reduced pressure. The crude isocyanate can be purified by vacuum distillation or recrystallization, though it is often used directly in subsequent steps due to its reactivity.
Handling, Storage, and Safety
Isocyanates are hazardous compounds requiring strict safety protocols. While a specific Safety Data Sheet (SDS) for the 6-isomer is not widely available, data from the analogous 5-isocyanato-1-methyl-1H-indole provides a reliable guide.[8]
| Category | Recommendation | Source |
| GHS Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergic skin or respiratory reactions. | [8][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation. | [8][12] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Keep away from incompatible materials. | [8] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place. Refrigeration is recommended to maintain product quality. | [8][9] |
| Incompatibilities | Water, alcohols, amines, strong oxidizing agents, and strong bases. | [8] |
Applications and Future Directions
The primary application of 6-isocyanato-1-methyl-1H-indole is as a versatile intermediate in organic synthesis and medicinal chemistry.
-
Library Synthesis: Its reactivity makes it an ideal building block for constructing large libraries of urea and carbamate derivatives for high-throughput screening against various biological targets.
-
Covalent Inhibitors: The electrophilic nature of the isocyanate group can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, or lysine) in a target protein's active site.
-
Chemical Probes: Similar to its isocyano analogue, it could potentially be developed into chemical probes for studying biological systems, although the higher reactivity of the isocyanate would need to be considered.
Future research should focus on the full experimental characterization of its physicochemical properties and the systematic exploration of the biological activities of its derivatives. Given the proven track record of the indole scaffold, libraries derived from 6-isocyanato-1-methyl-1H-indole hold significant promise for the discovery of novel therapeutic agents.
References
- Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI.
- SAFETY DATA SHEET - 5-Isocyanato-1-methyl-1H-indole. Fisher Scientific.
- SAFETY D
- 6-Isocyan
- SAFETY DATA SHEET - Methyl isocyan
- 6-isocyan
- Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University Research Portal.
- 3-Isocyan
- Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids.
- 6-Isocyanato-1-methyl-1H-indole,(CAS# 898289-03-7). Sinfoo Biotech.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 898289-03-7: 6-isocyanato-1-methyl-1H-indole [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. 6-Isocyanato-1-methyl-1H-indole,(CAS# 898289-03-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.chemservice.com [cdn.chemservice.com]
